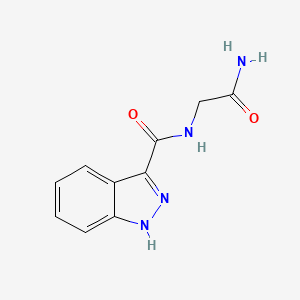

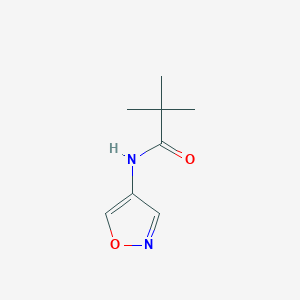

1H-吲唑-3-甲酰胺, N-(2-氨基-2-氧代乙基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-amino-2-oxoethyl)acrylamide”, also known as “N-acryloyl-glycinamide”, is a compound used for research purposes . It is not intended for human or veterinary use .

Molecular Structure Analysis

The molecular formula of “N-(2-amino-2-oxoethyl)acrylamide” is C5H8N2O2 . Its molecular weight is 128.13 .

Physical And Chemical Properties Analysis

“N-(2-amino-2-oxoethyl)acrylamide” is a solid at 20 degrees Celsius . It should be stored at 2-8°C in a dry, sealed environment . It is sensitive to air and heat .

作用机制

The mechanism of action of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide is not fully understood. However, studies have shown that N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide can inhibit the activity of the enzyme, aldehyde dehydrogenase (ALDH), which is involved in the detoxification of chemotherapeutic agents. By inhibiting ALDH, N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide can enhance the efficacy of chemotherapy drugs and sensitize cancer cells to treatment.

Biochemical and Physiological Effects:

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. Furthermore, N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

实验室实验的优点和局限性

One of the advantages of using N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. Furthermore, N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the study of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide. One area of research is the development of novel formulations of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide treatment. Furthermore, studies are needed to investigate the potential use of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide in combination with other chemotherapy drugs for the treatment of cancer.

合成方法

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzylamine with ethyl oxalate to form the intermediate compound, 2-(2-oxoethyl)benzimidazole. This compound is then reacted with indazole-3-carboxylic acid to yield N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide.

科学研究应用

抗心律失常活性

该化合物与抗心律失常活性有关。 合成了一系列具有独特抗心律失常活性的新型取代的N-[2-(1-金刚烷基氨基)-2-氧代乙基]-N-(ω-氨基烷基)硝基苯甲酰胺 。 最有效的化合物N-[2-(1-金刚烷基氨基)-2-氧代乙基]-N-[3-(二乙基氨基)丙基]-4-硝基苯甲酰胺盐酸盐被选为潜在的先导药物,用于进一步的详细药理学和毒理学研究 .

抗肿瘤活性

该化合物在癌症研究领域显示出潜力。Raffa 等人 (2009) 合成了一系列新型 3-氨基-N-苯基-1H-吲唑-1-甲酰胺,并评估了它们对 60 种临床分离的人类癌细胞系的体外抗肿瘤活性 .

抗病毒活性

吲唑衍生物,包括所讨论的化合物,已显示出抗病毒活性。 例如,制备了 6-氨基-4-取代烷基-1H-吲唑-2-取代羧酸酯衍生物,并将其报道为抗病毒剂 .

抗炎活性

抗抑郁活性

抗菌活性

抗糖尿病活性

抗疟活性

属性

IUPAC Name |

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-8(15)5-12-10(16)9-6-3-1-2-4-7(6)13-14-9/h1-4H,5H2,(H2,11,15)(H,12,16)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMYVCQNKLVGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)

![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)

![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)